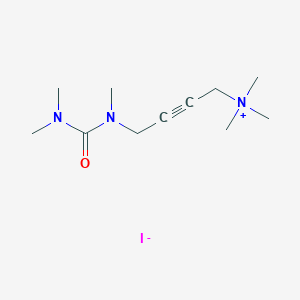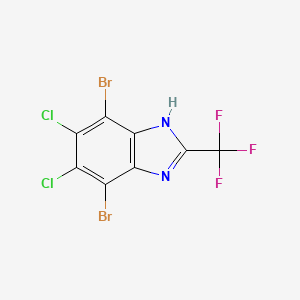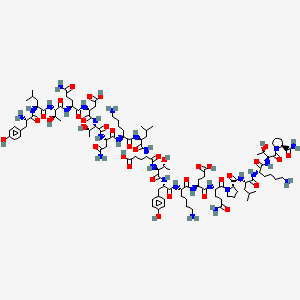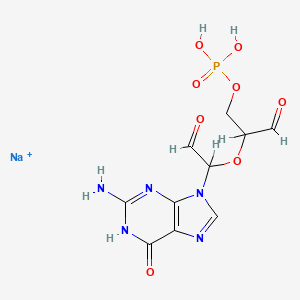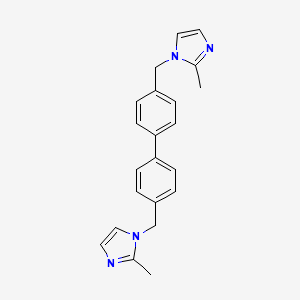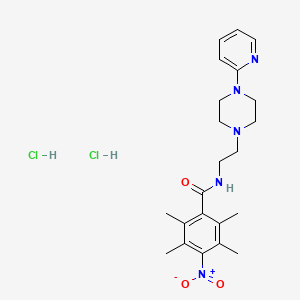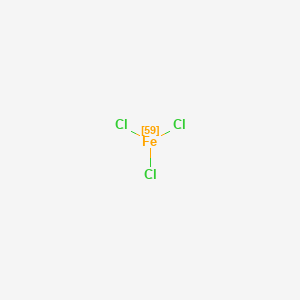![molecular formula C41H40BNO B13737418 N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate is a complex organic compound with the molecular formula C47H44BNO It is known for its unique structure, which includes a benzoyl group attached to a benzyl group, further connected to a trimethyl ammonium group, and paired with a tetraphenylborate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The trimethyl ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes. The tetraphenylborate anion can stabilize the overall structure and contribute to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its trimethyl ammonium group enhances solubility and transport properties, making it more versatile compared to similar compounds.
Propriétés
Formule moléculaire |
C41H40BNO |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
(4-benzoylphenyl)methyl-trimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C17H20NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15/h1-20H;4-12H,13H2,1-3H3/q-1;+1 |
Clé InChI |
GEYJOQFVQYBXHI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



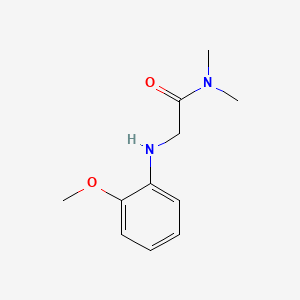
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)

